molecular formula C14H22N2O2 B511063 (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-57-2

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B511063
CAS No.: 626209-57-2
M. Wt: 250.34g/mol
InChI Key: WGVIWMAMZMWHQZ-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 626209-57-2) is a secondary amine compound featuring a 2-methoxybenzyl group attached to a 2-morpholin-4-yl-ethyl moiety. Its molecular formula is C₁₄H₂₂N₂O₂, with a molecular weight of 250.34 g/mol . The structure combines an aromatic methoxy-substituted benzyl group with a morpholine ring, a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and modulate bioavailability. The compound is synthesized via nucleophilic substitution or reductive amination reactions, often involving 2-methoxybenzylamine and morpholine-derived electrophiles .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVIWMAMZMWHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Reductive Amination with Sodium Triacetoxyborohydride

A widely adopted method involves the condensation of 2-methoxybenzylamine with 2-morpholin-4-yl-acetaldehyde followed by reduction. Key steps include:

  • Imine Formation : 2-Methoxybenzylamine reacts with 2-morpholin-4-yl-acetaldehyde in tetrahydrofuran (THF) under acidic conditions (acetic acid, pH 4–5) to form the Schiff base intermediate.

  • Reduction : Sodium triacetoxyborohydride (NaBH(OAc)3_3) selectively reduces the imine bond at 0–25°C, yielding the target amine.

  • Yield : 77–85%.

  • Advantages : Mild conditions, compatibility with electron-rich substrates.

Photoredox-Catalyzed Direct Reductive Amination

Recent advances employ visible-light photocatalysis for one-pot synthesis:

  • Catalyst : Iridium-based photocatalysts (e.g., Ir(ppy)3_3) generate radicals for imine reduction.

  • Conditions : THF solvent, room temperature, 12–24 hours.

  • Yield : 65–72% for electron-deficient aldehydes; lower yields (45–55%) for electron-rich substrates.

Nucleophilic Substitution Approaches

Alkylation of 2-Morpholin-4-yl-ethylamine

This method utilizes 2-morpholin-4-yl-ethylamine as the nucleophile:

  • Reaction Setup : 2-Methoxybenzyl chloride (1.2 equiv) reacts with 2-morpholin-4-yl-ethylamine (1.0 equiv) in dichloromethane (DCM) with potassium carbonate (K2_2CO3_3) as the base.

  • Optimization :

    • Temperature : 40–50°C.

    • Time : 12–18 hours.

    • Yield : 68–75%.

Mitsunobu Reaction for Ether Formation

An alternative route constructs the morpholine-ethyl linkage via Mitsunobu coupling:

  • Substrates : 2-Methoxybenzyl alcohol and 2-aminoethylmorpholine.

  • Conditions : Triphenylphosphine (PPh3_3) and diethyl azodicarboxylate (DEAD) in THF.

  • Yield : 60–65%.

Intermediate-Based Synthesis

Gabriel Synthesis with Phthalimide Protection

A classical approach to avoid over-alkylation:

  • Phthalimide Formation : 2-Methoxybenzyl bromide reacts with phthalimide potassium salt in DMF.

  • Deprotection : Hydrazine hydrate releases the primary amine.

  • Alkylation : Reaction with 2-morpholin-4-yl-ethyl bromide yields the target compound.

  • Total Yield : 56–62%.

Aza-Michael Addition

Exploiting Michael acceptors for C–N bond formation:

  • Substrates : 2-Methoxybenzylamine and morpholine-functionalized acrylate.

  • Catalyst : DBU (1,8-diazabicycloundec-7-ene) in methanol.

  • Yield : 50–55%.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Patented methodologies emphasize scalability:

  • Process :

    • Step 1 : Continuous imine formation in a microreactor (residence time: 5 min).

    • Step 2 : In-line reduction with NaBH4_4/DOWEX®50WX8 resin.

  • Throughput : 1–5 kg/hour.

  • Purity : >99.7%.

Solvent Recycling and Waste Minimization

  • Key Features :

    • Toluene/benzene recovery via distillation.

    • Catalytic reuse of DOWEX® resins for >10 cycles.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)ScalabilityKey Advantage
Reductive Amination77–850–25HighMild conditions
Nucleophilic Alkylation68–7540–50ModerateSimple setup
Gabriel Synthesis56–62100–120LowAvoids over-alkylation
Photoredox Catalysis45–7225EmergingNo stoichiometric reductants

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group and morpholine ring play crucial roles in binding affinity and specificity .

Comparison with Similar Compounds

Aromatic Substitution Effects

  • Methoxy Position : The target compound’s single methoxy group at the benzyl C2 position provides moderate electron-donating effects, influencing electronic distribution and hydrogen-bonding capacity. In contrast, the 2,5-dimethoxy analog (CAS: 797027-75-9) exhibits enhanced lipophilicity and steric bulk, which may improve membrane permeability but reduce target specificity .

Physicochemical Properties

  • Solubility : The morpholine ring contributes to aqueous solubility, but the 2-methoxybenzyl group introduces hydrophobicity. Cyclohexenylmethyl analogs (e.g., CAS: N/A) exhibit lower polarity, favoring lipid-rich environments .
  • Crystallinity : Single-crystal X-ray studies of related compounds (e.g., 2MBA) reveal intermolecular hydrogen bonds (N–H···O, 2.08 Å) stabilizing the crystal lattice, a feature likely shared by the target compound .

Biological Activity

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a benzyl moiety and an ethylamine chain linked to a morpholine ring. Its molecular formula is C₁₅H₂₄N₂O, with a molecular weight of approximately 248.37 g/mol. The presence of both aromatic and heterocyclic components suggests diverse biological interactions.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : It could act as an inhibitor or modulator of specific enzymes, affecting metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.

Structure-Activity Relationship (SAR)

The unique substitution pattern of the methoxy group at the para position enhances the compound's reactivity and affinity for biological targets. Comparative analysis with similar compounds reveals significant insights into its pharmacological profile:

Compound NameStructural FeaturesUnique Aspects
(3-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amineContains one methoxy groupMay exhibit different biological activity due to fewer substituents
(3,4-Dichloro-benzyl)-(2-morpholin-4-yl-ethyl)-amineChlorine substituentsAlters lipophilicity and receptor interactions
(3,5-Dimethoxy-benzyl)-(2-piperidin-1-yl-ethyl)-aminePiperidine instead of morpholineExpected different pharmacological profiles

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antimicrobial Studies : A study demonstrated that compounds with similar benzyl and morpholine structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development in this area .
  • Anticancer Research : Another investigation focused on a related compound which displayed promising results in inhibiting the growth of various cancer cell lines, indicating that the morpholine moiety plays a critical role in enhancing anticancer activity.

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